6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID typically involves the formation of the thiazole ring followed by the attachment of the acetamido and hexanoic acid groups. One common method involves the reaction of 2-methylthiazole with acetic anhydride to form the acetamido derivative, which is then reacted with hexanoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
6-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H18N2O3S/c1-9-14-10(8-18-9)7-11(15)13-6-4-2-3-5-12(16)17/h8H,2-7H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
QFMSQUGKXJVCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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